2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a brominated thiophene ring and a nicotinate ester
Preparation Methods
The synthesis of 2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by esterification with nicotinic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of advanced materials, including organic semiconductors
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π interactions, while the nicotinate ester can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
5-Bromothiophene-2-carboxylic acid: Another brominated thiophene derivative with different functional groups.
2-(5-Bromothiophen-2-yl)pyridine: A compound with a pyridine ring instead of a nicotinate ester.
5-Bromo-2-thienyl methyl ketone: A simpler brominated thiophene derivative used in different applications.
2-(5-Bromothiophen-2-yl)-2-oxoethyl 2-(methylthio)nicotinate stands out due to its unique combination of a brominated thiophene ring and a nicotinate ester, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10BrNO3S2 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
[2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H10BrNO3S2/c1-19-12-8(3-2-6-15-12)13(17)18-7-9(16)10-4-5-11(14)20-10/h2-6H,7H2,1H3 |
InChI Key |
HSEWHWYBHCYBKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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